molecular formula C8H12N2O B11919544 3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol CAS No. 96546-41-7

3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol

Cat. No.: B11919544
CAS No.: 96546-41-7
M. Wt: 152.19 g/mol
InChI Key: YEWYCQJTJKGTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a tetrahydroindazole core with a hydroxyl group at the fourth position and a methyl group at the third position, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of catalysts such as copper acetate or palladium, and solvents like dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The methyl group or hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions include various substituted indazoles, ketones, and hydrogenated derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

    4,5,6,7-Tetrahydro-1H-indazole: Lacks the methyl and hydroxyl groups, resulting in different biological activities.

    3-Methyl-1H-indazole: Lacks the tetrahydro structure, affecting its chemical reactivity and pharmacological properties.

    4-Hydroxy-1H-indazole: Lacks the methyl group, influencing its binding affinity and biological effects.

Uniqueness: 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

CAS No.

96546-41-7

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-methyl-4,5,6,7-tetrahydro-2H-indazol-4-ol

InChI

InChI=1S/C8H12N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h7,11H,2-4H2,1H3,(H,9,10)

InChI Key

YEWYCQJTJKGTEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCCC2=NN1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.